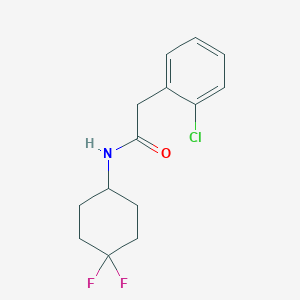

2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide

Description

2-(2-Chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide (CAS: 2034461-62-4) is a synthetic acetamide derivative with the molecular formula C₁₄H₁₆ClF₂NO and a molecular weight of 287.73 g/mol . Its structure comprises a 2-chlorophenyl group attached to an acetamide backbone, which is further substituted with a 4,4-difluorocyclohexyl amine moiety. The compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active acetamides, which often exhibit biological properties such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF2NO/c15-12-4-2-1-3-10(12)9-13(19)18-11-5-7-14(16,17)8-6-11/h1-4,11H,5-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYWDYNSOWNMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CC=CC=C2Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide typically involves the reaction of 2-chlorophenylacetic acid with 4,4-difluorocyclohexylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide with related acetamide derivatives, focusing on structural variations, synthetic routes, and inferred pharmacological implications.

Substituent Effects on the Aromatic Ring

- 2-Chloro vs. 4-Fluoro Substitution: The structurally related 2-chloro-N-(4-fluorophenyl)acetamide (C₈H₇ClFNO) shares the acetamide backbone but differs in substituent positions and halogen type. The crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide reveals intramolecular C–H⋯O hydrogen bonding and intermolecular N–H⋯O interactions, suggesting similar hydrogen-bonding propensity in the target compound .

- 2-Chlorophenyl vs. Benzothiazole Derivatives: N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide () replaces the 4,4-difluorocyclohexyl group with a benzothiazole ring. Benzothiazole derivatives are known for their antimicrobial and antitumor activities, implying that the target compound’s cyclohexyl group may trade bioactivity for improved solubility or metabolic stability due to reduced aromaticity .

Cyclohexyl Substituent Variations

- 4,4-Difluorocyclohexyl vs. Other Cycloalkyl Groups: In a series of N-heterocyclic acetamides (), the 4,4-difluorocyclohexyl group in compound 7 (N-(4,4-difluorocyclohexyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide) was synthesized via HATU-mediated coupling with 4,4-difluorocyclohexan-1-amine in DCM, followed by HPLC purification. Compared to non-fluorinated analogs (e.g., 4, 5, 6), the difluoro substitution likely increases lipophilicity and metabolic resistance, a property shared with the target compound .

Fluorine Positional Isomerism :

Compounds 8 (2,2-difluorocyclohexyl) and 9 (3,3-difluorocyclohexyl) from demonstrate that fluorine placement alters ring conformation and electronic effects. The 4,4-difluoro configuration in the target compound may confer greater symmetry and rigidity, optimizing interactions with planar enzyme active sites.

Biological Activity

2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide (CAS Number: 2034461-62-4) is a synthetic compound that has garnered interest for its potential biological activities. Its unique structural characteristics, including a chlorophenyl group and a difluorocyclohexyl moiety, suggest various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 287.73 g/mol. The presence of the chlorophenyl and difluorocyclohexyl groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClF₂NO |

| Molecular Weight | 287.73 g/mol |

| CAS Number | 2034461-62-4 |

| Melting Point | Not available |

| Solubility | Not extensively documented |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The compound may act as an inhibitor or modulator of various biological pathways, although detailed mechanisms remain to be fully elucidated. The binding affinity to target proteins can significantly influence its therapeutic potential.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antiinflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

- Analgesic Properties : There are indications that it may possess analgesic effects, which could be relevant in pain management therapies.

- Antiviral Activity : Some studies have explored its activity against viral targets, although specific data on efficacy against particular viruses remains limited.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activities of this compound:

- Study on Analgesic Activity : A related compound demonstrated significant analgesic effects in animal models, suggesting that structural analogs may exhibit similar properties.

- Inflammation Model Studies : In vitro studies showed that compounds with similar structures could inhibit the expression of inflammatory markers in macrophage cultures.

- Antiviral Research : Investigations into structurally related compounds have shown varying degrees of antiviral activity against RNA viruses, indicating a potential area for further exploration.

Future Directions

Further research is necessary to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, metabolism, and therapeutic efficacy.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways involved in its biological effects.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.